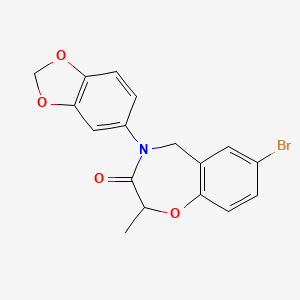
4-(2H-1,3-benzodioxol-5-yl)-7-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2H-1,3-benzodioxol-5-yl)-7-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a complex organic compound that features a benzodioxole moiety, a bromine atom, and a benzoxazepinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-7-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves multiple steps, including the formation of the benzodioxole ring, bromination, and the construction of the benzoxazepinone core. Common reagents used in these reactions include palladium catalysts, brominating agents like N-bromosuccinimide (NBS), and various solvents such as toluene and dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions
4-(2H-1,3-benzodioxol-5-yl)-7-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the bromine atom or other reducible groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups in place of the bromine atom.
科学研究应用
4-(2H-1,3-benzodioxol-5-yl)-7-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-7-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
相似化合物的比较
Similar Compounds
Amuvatinib Derivatives: Compounds like N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide share structural similarities and have been studied for their anticancer properties.
Benzodioxole Derivatives: These compounds are known for their diverse biological activities, including enzyme inhibition and cytotoxicity.
Uniqueness
4-(2H-1,3-benzodioxol-5-yl)-7-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its bromine atom and benzoxazepinone core differentiate it from other benzodioxole derivatives, potentially leading to unique interactions with biological targets.
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-bromo-2-methyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c1-10-17(20)19(8-11-6-12(18)2-4-14(11)23-10)13-3-5-15-16(7-13)22-9-21-15/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEJFFHCJHGBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=C(O1)C=CC(=C2)Br)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














